molecular formula C9H7NO3 B167905 Methyl 2-isocyanatobenzoate CAS No. 1793-07-3

Methyl 2-isocyanatobenzoate

Cat. No. B167905
CAS RN: 1793-07-3
M. Wt: 177.16 g/mol
InChI Key: ATFKBWNEVZUSKC-UHFFFAOYSA-N
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Description

Methyl 2-isocyanatobenzoate is an organic compound that may be used for various syntheses . It is an organic building block containing an isocyanate group .


Synthesis Analysis

Methyl 2-isocyanatobenzoate may be used for the synthesis of 3H-quinazolin-4-ones, A1120 (a high affinity non-retinoid ligand for the Retinol-binding protein), and trans- and cis-N-phenyl-N′-(4-phenoxy)cyclohexylureas .


Molecular Structure Analysis

The molecular formula of Methyl 2-isocyanatobenzoate is C9H7NO3. It has an average mass of 177.157 Da and a monoisotopic mass of 177.042587 Da .


Physical And Chemical Properties Analysis

Methyl 2-isocyanatobenzoate is a solid compound. It has a boiling point of 101 °C/2 mmHg and a melting point of 45-49 °C .

Scientific Research Applications

Synthesis Applications

  • Methyl 2-isocyanatobenzoate is used as a convertible isocyanide for Ugi/deprotection + activation/cyclization synthesis of 2,5-diketopiperazine derivatives. This procedure displays good functional group tolerance and avoids treatment with typically offensive isocyanides (Ji, Yi, & Cai, 2014).

Agricultural Applications

  • As a derivative of methyl 2-benzimidazole carbamate (carbendazim), it's used as a synthetic fungicide for controlling plant diseases and as a preservative in various industries. It is also explored as an anticancer drug (Muthuviveganandavel, Muthuraman, Muthu, & Srikumar, 2010).
  • Methyl 2-benzimidazole carbamate is used in solid lipid nanoparticles and polymeric nanocapsules for the sustained release of fungicides in agriculture, showing modified release profiles and decreased toxicity (Campos et al., 2015).

Catalysis

  • Methyl 2-isocyanatobenzoate derivatives like imidazol-2-ylidenes (a family of N-heterocyclic carbenes) are efficient catalysts in transesterification involving esters and alcohols, showing potential in organic synthesis (Grasa, Gueveli, Singh, & Nolan, 2003).

Anticancer Properties

Cosmetic and Food Preservation

  • Methyl paraben, a derivative, is used as an antimicrobial preservative in foods, drugs, and cosmetics, with studies indicating its stability and non-toxic nature when used in these applications (Soni, Taylor, Greenberg, & Burdock, 2002).

Safety And Hazards

Methyl 2-isocyanatobenzoate is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

methyl 2-isocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-9(12)7-4-2-3-5-8(7)10-6-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFKBWNEVZUSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334044
Record name Methyl 2-isocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-isocyanatobenzoate

CAS RN

1793-07-3
Record name Methyl 2-isocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-isocyanatobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phosgene was bubbled through a solution of 10 g (66 mmol) of methylanthranilate in 15 ml of anhydrous toluene for 2 hours at reflux. Then the solvent was distilled off under reduced pressure to give 11.7 g (100%) of 2-methoxycarbonylphenylisocyanate; NMR (CDCl3) 3.89 (s, 3H, CH3); 7.0-7.63 (m, 3H, phenyl H-3,-4,-5); 8.0 (dd, 1H, phenyl H-6). This was converted to the title compound, in 34% overall yield, by condensation with an equimolar amount of 2-pyridylcarbinol followed by saponification of the resulting ester with 1 N sodium hydroxide and acidification of the reaction mixture to pH 4. The crude product was purified by crystallization from ethyl acetate; melting point=172-175° C.; NMR (DMSO-d6) 5.2 (s, 2H, methoxy CH2); 6.8-8.8 (m, 9H, aromatic, NH); 10.8 (broad s, 1H, OH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
RD Carpenter, KS Lam, MJ Kurth - The Journal of Organic …, 2007 - ACS Publications
An effective route to benzimidazo[2,1-b]quinazolin-12(5H)-ones from commercially available o-aryl isothiocyanate esters and o-phenylenediamines is reported. This method …
Number of citations: 75 pubs.acs.org
RS Randad, L Lubkowska, A Bujacz, RH Naik… - Bioorganic & Medicinal …, 1995 - Elsevier
… of the anthranilic acid with the benzyoxycarbonyl chloride and the N-(pyridinylmethoxycarbonyl)anthranilic acids were prepared by reaction of the methyl 2-isocyanatobenzoate with the …
Number of citations: 6 www.sciencedirect.com
W Ren, H Kim, HJ Lee, J Wang, H Wang, DP Kim - Lab on a Chip, 2014 - pubs.rsc.org
… The resulting solution was passed through R1 (300 μm × 150 μm × 40 mm) and mixed with a solution of methyl 2-isocyanatobenzoate in tetrahydrofuran (0.22 M) at T2. The resulting …
Number of citations: 16 pubs.rsc.org
J Wu, J Zhang, R Soto-Acosta, L Mao… - The Journal of …, 2020 - ACS Publications
… To a mixture of p-quinol 1 (1 equiv) and methyl 2-isocyanatobenzoate 2a (1.1 equiv) in 3 mL of toluene was added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 equiv) dropwise at an …
Number of citations: 6 pubs.acs.org
MJ Pringle - 1970 - spiral.imperial.ac.uk
In the introduction,'a review of biological alkylating agents is presented, including their application in the field of cancer chemotherapy. particular stress is laid on those agents which are …
Number of citations: 2 spiral.imperial.ac.uk
UR Mach, AE Hackling, S Perachon, S Ferry… - …, 2004 - Wiley Online Library
… Comparable reaction conditions with the oxygen analogue methyl-2-isocyanatobenzoate led to acyclic compound 42. Further treatment with potassium hydroxide in methanol afforded …
F Benmansour, I Trist, B Coutard, E Decroly… - European journal of …, 2017 - Elsevier
… able to react the 5-chloro-2-nitroaniline with the commercial methyl-2-isocyanatobenzoate. … )carbamate with the commercial methyl-2-isocyanatobenzoate but we isolated only the 3-…
Number of citations: 84 www.sciencedirect.com
J Hong, M Zhang, L Shi, P Liu, Y Guo, T Zhao… - New Journal of …, 2022 - pubs.rsc.org
… and co-workers reported a multi-step synthesis of tryptanthrin using lithiation of ortho-bromophenyl isocyanide, followed by the addition of electrophilic methyl 2-isocyanatobenzoate (…
Number of citations: 2 pubs.rsc.org
WM El Kayal, SY Shtrygol, SV Zalevskyi… - European journal of …, 2019 - Elsevier
… [30] and other аuthors [31]; the interaction of methyl 2-isocyanatobenzoate with glycine described in literature too [32]. However, the methods described do not allow to obtain key …
Number of citations: 16 www.sciencedirect.com
GR White - 1960 - spiral.imperial.ac.uk
… Methyl 2-isocyanatobenzoate (up was therefore made by the method of Siefken(103), and was refIuxed in etherealsolution with the mustard amine, R.NH2, to give the urea ester (XLII), (…
Number of citations: 2 spiral.imperial.ac.uk

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